molecular formula C11H15N B046611 (S)-N-allyl-alpha-methylbenzylamine CAS No. 115914-08-4

(S)-N-allyl-alpha-methylbenzylamine

Cat. No. B046611
M. Wt: 161.24 g/mol
InChI Key: GGNXWCWCESEPFK-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N-allyl-alpha-methylbenzylamine, also known as NAMBA, is a chiral amine that has been widely used in scientific research. It is a versatile compound that can be used for the synthesis of various organic molecules. NAMBA has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool in drug discovery and development.

Mechanism Of Action

The mechanism of action of (S)-N-allyl-alpha-methylbenzylamine is not fully understood, but it is believed to act as a neurotransmitter or neuromodulator in the central nervous system. (S)-N-allyl-alpha-methylbenzylamine has been found to bind to various receptors such as the sigma-1 receptor, the NMDA receptor, and the dopamine transporter. It has also been found to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain.

Biochemical And Physiological Effects

(S)-N-allyl-alpha-methylbenzylamine has been found to exhibit various biochemical and physiological effects. It has been found to have analgesic, anxiolytic, and antidepressant effects in animal models. (S)-N-allyl-alpha-methylbenzylamine has also been found to modulate the immune system, with potential applications in the treatment of autoimmune diseases. In addition, (S)-N-allyl-alpha-methylbenzylamine has been found to have antitumor activity, making it a potential candidate for cancer treatment.

Advantages And Limitations For Lab Experiments

One of the advantages of using (S)-N-allyl-alpha-methylbenzylamine in lab experiments is its versatility. It can be used for the synthesis of various organic molecules, making it a valuable tool in drug discovery and development. (S)-N-allyl-alpha-methylbenzylamine is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using (S)-N-allyl-alpha-methylbenzylamine is its potential toxicity. It has been found to be toxic to some cell lines at high concentrations, and caution should be exercised when handling this compound.

Future Directions

There are many potential future directions for research involving (S)-N-allyl-alpha-methylbenzylamine. One area of interest is the development of new drugs for the treatment of various diseases. (S)-N-allyl-alpha-methylbenzylamine has been found to exhibit activity against various targets, and further research could lead to the development of new drugs with improved efficacy and fewer side effects. Another area of interest is the development of new synthetic methods for the preparation of (S)-N-allyl-alpha-methylbenzylamine and related compounds. New synthetic methods could lead to more efficient and cost-effective production of these compounds, making them more accessible to researchers. Finally, further research is needed to fully understand the mechanism of action of (S)-N-allyl-alpha-methylbenzylamine and its potential applications in medicine and other fields.

Synthesis Methods

The synthesis of (S)-N-allyl-alpha-methylbenzylamine involves the reaction of (S)-alpha-methylbenzylamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through an SN2 mechanism, resulting in the formation of (S)-N-allyl-alpha-methylbenzylamine as the major product. The product can be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

(S)-N-allyl-alpha-methylbenzylamine has been used in scientific research for various applications. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in transition metal catalysis, and as a building block in the synthesis of biologically active compounds. (S)-N-allyl-alpha-methylbenzylamine has also been used in the development of new drugs for the treatment of various diseases.

properties

CAS RN

115914-08-4

Product Name

(S)-N-allyl-alpha-methylbenzylamine

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

N-[(1S)-1-phenylethyl]prop-2-en-1-amine

InChI

InChI=1S/C11H15N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h3-8,10,12H,1,9H2,2H3/t10-/m0/s1

InChI Key

GGNXWCWCESEPFK-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NCC=C

SMILES

CC(C1=CC=CC=C1)NCC=C

Canonical SMILES

CC(C1=CC=CC=C1)NCC=C

Pictograms

Corrosive

Origin of Product

United States

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